molecular formula C11H9F4NO3 B13501682 3-Fluoro-N-(trifluoroacetyl)phenylalanine CAS No. 39801-55-3

3-Fluoro-N-(trifluoroacetyl)phenylalanine

Cat. No.: B13501682
CAS No.: 39801-55-3
M. Wt: 279.19 g/mol
InChI Key: PBRPOSBJIMMHOF-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-2-(trifluoroacetamido)propanoic acid is an organic compound characterized by the presence of a fluorophenyl group and a trifluoroacetamido group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-2-(trifluoroacetamido)propanoic acid typically involves multiple steps, starting with the preparation of the fluorophenyl precursor. One common method involves the reaction of 3-fluorobenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently acylated with trifluoroacetic anhydride to introduce the trifluoroacetamido group. Finally, the resulting compound is subjected to a carboxylation reaction to form the propanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-2-(trifluoroacetamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoroacetamido group to an amine.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(3-Fluorophenyl)-2-(trifluoroacetamido)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-2-(trifluoroacetamido)propanoic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Fluorophenyl)propanoic acid: Lacks the trifluoroacetamido group, resulting in different chemical and biological properties.

    2-(Trifluoroacetamido)propanoic acid: Lacks the fluorophenyl group, affecting its reactivity and applications.

Uniqueness

3-(3-Fluorophenyl)-2-(trifluoroacetamido)propanoic acid is unique due to the presence of both the fluorophenyl and trifluoroacetamido groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and development in various fields.

Properties

CAS No.

39801-55-3

Molecular Formula

C11H9F4NO3

Molecular Weight

279.19 g/mol

IUPAC Name

3-(3-fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid

InChI

InChI=1S/C11H9F4NO3/c12-7-3-1-2-6(4-7)5-8(9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18)

InChI Key

PBRPOSBJIMMHOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CC(C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

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